4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a brominated phenoxy group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common route includes the bromination of 4-methylphenol to introduce the bromine atom, followed by the formation of the phenoxy group. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4-methylphenoxy)benzonitrile
- 3-Bromo-4-methoxyphenethyl isocyanate
- 4-Methyl-6,7-dihydroxycoumarin
Uniqueness
4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a brominated phenoxy group and a dioxolane ring. This structural arrangement provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[(3-bromo-4-methylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-4-5-10(6-12(9)14)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQLWAFXVNJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2COC(O2)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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